molecular formula C24H24N2O2S B2421121 (E)-1-[4-(3-methoxyphenyl)piperazino]-2-phenyl-3-(2-thienyl)-2-propen-1-one CAS No. 478078-53-4

(E)-1-[4-(3-methoxyphenyl)piperazino]-2-phenyl-3-(2-thienyl)-2-propen-1-one

Cat. No. B2421121
CAS RN: 478078-53-4
M. Wt: 404.53
InChI Key: HOYCMSMLACIAQF-PTGBLXJZSA-N
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Description

The compound contains several functional groups including a piperazine ring, a phenyl ring, a thiophene ring, and a propenone group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the phenyl and thiophene rings, and the formation of the propenone group. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups. The piperazine ring would likely adopt a chair conformation, while the phenyl and thiophene rings could be oriented in various ways depending on the specific substituents present .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the double bond in the propenone group could undergo addition reactions, while the piperazine ring could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could make the compound more soluble in water, while the propenone group could increase its reactivity .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing various derivatives related to the mentioned compound, focusing on modifications to enhance biological activity or enable new functional applications. For example, the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial activities have been reported, showcasing the versatility of related compounds in drug development (Bektaş et al., 2007). Similarly, the synthesis of environment-sensitive fluorescent ligands for human 5-HT1A receptors demonstrates the use of such compounds in receptor binding studies (Lacivita et al., 2009).

Biological Activities

The biological activities of these compounds have been extensively studied, revealing potential therapeutic applications. Compounds with a similar structure have shown promise as antimicrobial agents, suggesting their utility in combating various infections (Kim et al., 2011). Furthermore, derivatives have been investigated for their antiarrhythmic and antihypertensive effects, highlighting their potential in cardiovascular therapy (Malawska et al., 2002).

Structural Analysis

Structural analysis and crystallography studies have also been conducted to understand the molecular configuration and interactions of these compounds. For instance, the crystal structure and anti-ischemic activity of a related compound have been explored, contributing to our understanding of its neuroprotective potential (Zhong et al., 2014). Additionally, studies on the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives have provided insights into their molecular behavior and potential applications in drug design (Kumara et al., 2017).

Mechanism of Action

The mechanism of action of the compound would depend on its specific biological targets. For example, if the compound were a drug, it could interact with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. For example, if the compound is highly reactive, it could pose a risk of chemical burns or fire. Additionally, if the compound is toxic, it could pose a risk of poisoning .

Future Directions

Future research on the compound could involve exploring its potential uses in various fields, such as medicine or materials science. Additionally, researchers could investigate ways to improve the synthesis of the compound to make it more efficient or environmentally friendly .

properties

IUPAC Name

(E)-1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-phenyl-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2S/c1-28-21-10-5-9-20(17-21)25-12-14-26(15-13-25)24(27)23(18-22-11-6-16-29-22)19-7-3-2-4-8-19/h2-11,16-18H,12-15H2,1H3/b23-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYCMSMLACIAQF-PTGBLXJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C(=CC3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)/C(=C/C3=CC=CS3)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[4-(3-methoxyphenyl)piperazino]-2-phenyl-3-(2-thienyl)-2-propen-1-one

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